Peimine
Overview
Description
Peimine is a natural product found in Fritillaria ebeiensis, Fritillaria monantha, and other organisms . It is an isosteroidal alkaloid with multiple biological activities, such as anticancer and anti-inflammatory activities .
Molecular Structure Analysis
Peimine has a molecular formula of C27H45NO3 and a molecular weight of 431.7 g/mol . The IUPAC name of Peimine is (1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo .
Physical And Chemical Properties Analysis
Peimine has a molecular formula of C27H45NO3 and a molecular weight of 431.7 g/mol . More detailed physical and chemical properties of Peimine are not clearly mentioned in the retrieved papers.
Scientific Research Applications
Molecular Mechanisms in Cough Treatment
Peimine, a major bioactive compound in Fritillariae Thunbergii Bulbus, used traditionally in Chinese medicine for cough relief, has its molecular targets and mechanisms investigated through computational target fishing, protein-protein interaction, gene ontology, and pathway enrichment analyses. Key findings indicate that peimine targets multiple proteins and pathways, mainly involving MAPK1, AKT1, and PKCB, and plays a systemic role in immunological and neurological functions for cough treatment (Zhang, Cui, & Chen, 2020).
Anti-Cancer Properties
Research reveals that Fritillariae Thunbergii Bulbus (FTB), containing peimine, exhibits anticancer activities, particularly against breast cancer. System pharmacological analysis identified significant interactions between FTB's components and cancer-related genes and pathways, underscoring peimine's potential in breast cancer suppression (김병준 et al., 2020).
Anti-Allergic Effects
Peimine has shown promise in treating allergic reactions, specifically through its effects on human mast cells. It inhibits the production of pro-inflammatory cytokines, modulates mitogen-activated protein kinases, and affects nuclear factor-kappaB in allergic reactions, suggesting its utility in managing mast cell-derived inflammatory conditions (Park et al., 2017).
Pulmonary Fibrosis Treatment
Peimine's potential in treating pulmonary fibrosis has been explored, where it inhibits M2-type macrophage polarization, a significant factor in pulmonary fibrosis. The study suggests that peimine exerts its therapeutic effect by regulating specific signaling pathways like STAT6, p38 MAPK, and Akt (Cai et al., 2022).
Intestinal Absorption Mechanisms
Understanding the transport mechanisms of peimine in the intestinal tract is critical for its therapeutic use. A study on Caco-2 cell monolayers demonstrated that peimine's intestinal absorption involves active transport and is a substrate of P-glycoprotein, influencing its bioavailability and efficacy (Chen et al., 2016).
Interaction with Cytochrome P450 Enzymes
Peimine's effects on cytochrome P450 enzymes, critical in drug metabolism, were examined. The findings indicatethat peimine inhibits activities of certain CYP enzymes (CYP3A4, 2E1, and 2D6), suggesting potential interactions with drugs metabolized by these enzymes. This highlights the importance of understanding peimine's impact on drug-drug interactions (Li, Liu, Wang, & Ju, 2020).
Anti-Inflammatory and Pain Suppression Properties
Peimine's anti-inflammatory and pain suppression capabilities at the cellular level have been investigated. The compound demonstrates the ability to block specific ion channels (Nav1.7 and Kv1.3) in HEK 293 cell lines, elucidating potential mechanisms for its use in pain relief and anti-inflammatory treatments (Xu et al., 2016).
Anti-Asthma Mechanism and Metabolite Profiling
Peimine's potential as an anti-asthma drug was evaluated through metabolite profiling, network pharmacology, and molecular docking. The study identified several metabolites of peimine and elucidated its multi-pathway metabolism, with gene targets and pathways linked to asthma, indicating its therapeutic promise in asthma treatment (Tian et al., 2022).
Modulation of Muscle-Type Nicotinic Receptors
A study on the interaction of peimine with nicotinic acetylcholine receptors (nAChRs) revealed that it affects muscle-type nAChRs, modulating membrane currents. This suggests that peimine's anti-inflammatory actions may be linked to its affinity for nAChRs (Alberola-Die et al., 2021).
Inhibition of hERG Potassium Channels
Peimine's inhibitory effects on hERG ion channels, crucial for cardiac safety, were analyzed. The study found that peimine blocks hERG channels in a concentration-dependent manner, affecting channel inactivation. This research is vital for understanding the cardiac safety of Fritillaria and its derivatives (Kan et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24-,25-,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKLSMSEHKDIIP-BZMYINFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910283 | |
Record name | Cevane-3,6,20-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Peimine | |
CAS RN |
23496-41-5, 107299-20-7, 135636-54-3 | |
Record name | Peimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23496-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Verticine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Wanpeinine A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107299207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zhebeinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135636543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cevane-3,6,20-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23496-41-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERTICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34QDF8UFSY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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